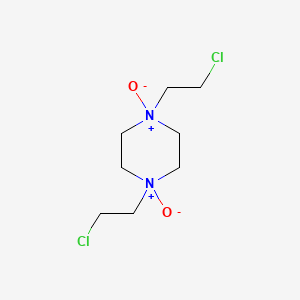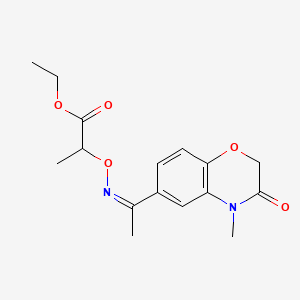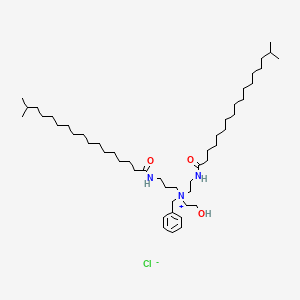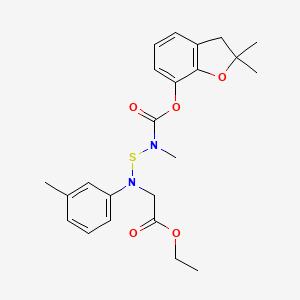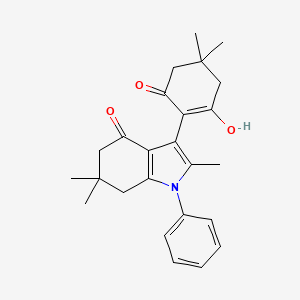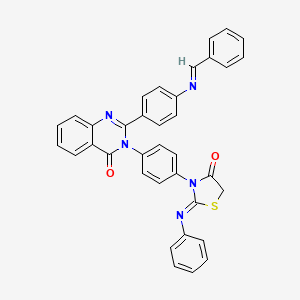
4(3H)-Quinazolinone, 3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)-2-(4-((phenylmethylene)amino)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)-2-(4-((phenylmethylene)amino)phenyl)- is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a thiazolidinyl group, and phenylmethylene amino groups
Méthodes De Préparation
The synthesis of 4(3H)-Quinazolinone, 3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)-2-(4-((phenylmethylene)amino)phenyl)- involves multiple steps, typically starting with the preparation of the quinazolinone core. This is followed by the introduction of the thiazolidinyl group and the phenylmethylene amino groups through a series of reactions. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different structural analogs.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)-2-(4-((phenylmethylene)amino)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The thiazolidinyl and phenylmethylene amino groups may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 4(3H)-Quinazolinone, 3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)-2-(4-((phenylmethylene)amino)phenyl)- stands out due to its unique combination of functional groups Similar compounds include other quinazolinone derivatives and thiazolidinyl-containing molecules
Propriétés
Numéro CAS |
83408-71-3 |
|---|---|
Formule moléculaire |
C36H25N5O2S |
Poids moléculaire |
591.7 g/mol |
Nom IUPAC |
3-[4-[2-[4-(benzylideneamino)phenyl]-4-oxoquinazolin-3-yl]phenyl]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C36H25N5O2S/c42-33-24-44-36(38-28-11-5-2-6-12-28)40(33)29-19-21-30(22-20-29)41-34(39-32-14-8-7-13-31(32)35(41)43)26-15-17-27(18-16-26)37-23-25-9-3-1-4-10-25/h1-23H,24H2 |
Clé InChI |
LDOVJMHXPNWTMH-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=NC2=CC=CC=C2)S1)C3=CC=C(C=C3)N4C(=NC5=CC=CC=C5C4=O)C6=CC=C(C=C6)N=CC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


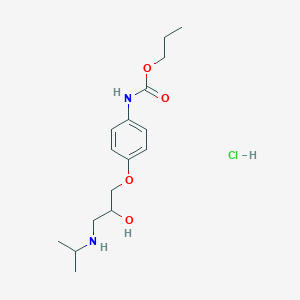
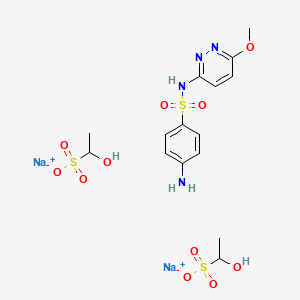
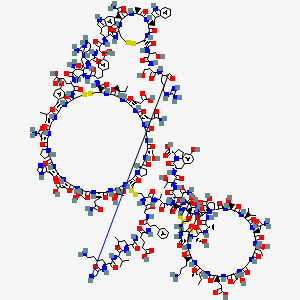
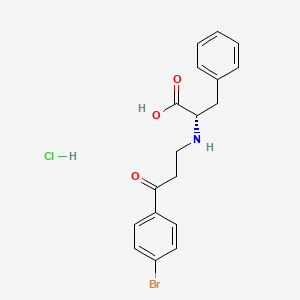
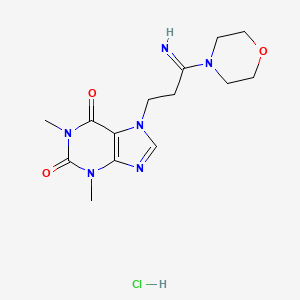
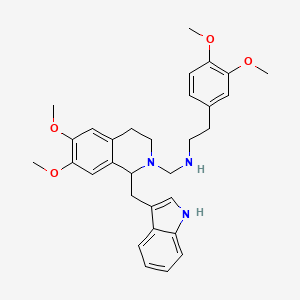
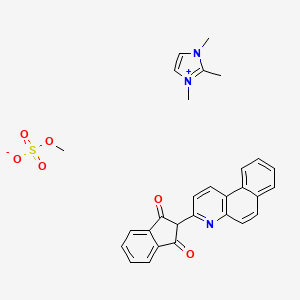
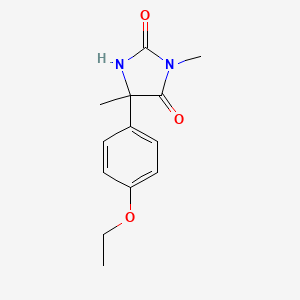
![[(3S,3aR,6S,6aS)-3-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12718770.png)
